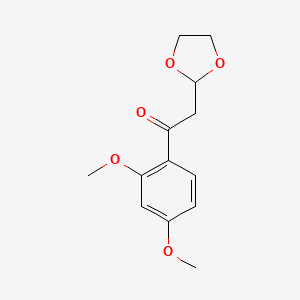
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Übersicht
Beschreibung
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DDE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DDE is a ketone derivative that is synthesized through a multistep process, and its unique chemical structure has led to a range of studies exploring its mechanism of action and potential benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis and Anti-inflammatory, Antioxidant, and Antimicrobial Activities : 1-(2,4-dimethoxy-phenyl)-ethanone was used in the synthesis of pyrazole chalcones, which showed significant anti-inflammatory, antioxidant, and antimicrobial activities. This indicates its potential as a precursor for developing new therapeutic agents (Bandgar et al., 2009).
Degradation Mechanisms in Lignin Model Compounds : The compound played a role in studying the degradation mechanisms of phenolic beta-1 lignin substructure model compounds. This research provides insights into the biodegradation of lignin, an important aspect of environmental chemistry (Kawai et al., 1988).
Synthesis of Chalcone Derivatives as Anti-inflammatory Agents : The compound was utilized in synthesizing new chalcone derivatives, which were evaluated for their anti-inflammatory properties. This demonstrates its utility in creating compounds with potential health benefits (Rehman et al., 2022).
Synthesis of beta-Chlorovinyl Chalcones for Various Biological Activities : It was also used in synthesizing beta-chlorovinyl chalcones, which were screened for anticancer, anti-inflammatory, and antimicrobial activities. This highlights its role in developing diverse bioactive compounds (Bandgar & Gawande, 2010).
Anti-inflammatory Activity of Phenyl Dimers : The compound was part of the study involving phenyl dimers, which exhibited anti-inflammatory activities. This underscores its importance in pharmacological research (Singh et al., 2020).
Polymerization Studies : It was used in the study of the polymerization of 2-(dimethoxy)phenyl-4-MDO derivatives, showing its application in polymer science (Kim & Gong, 1999).
Synthesis of Monoprotected 1,4-diketones : Its application in the synthesis of monoprotected 1,4-diketones via photoinduced alkylation of enones indicates its utility in organic synthesis and photochemistry (Mosca et al., 2001).
Wound-Healing Potential : The compound was used in synthesizing derivatives which were then evaluated for in vivo wound-healing activity, demonstrating its potential in medical applications (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-9-3-4-10(12(7-9)16-2)11(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULSOPYXDGYAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



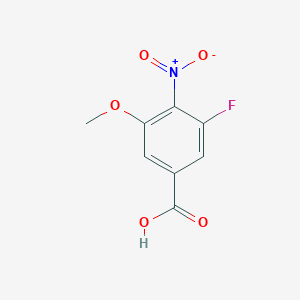
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
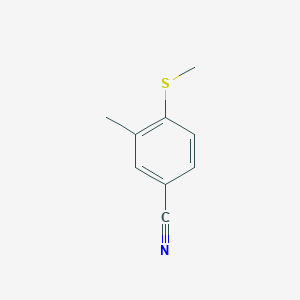
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
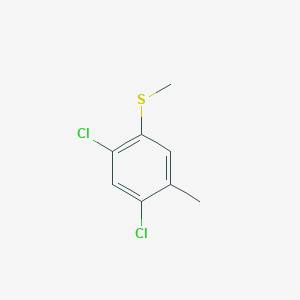
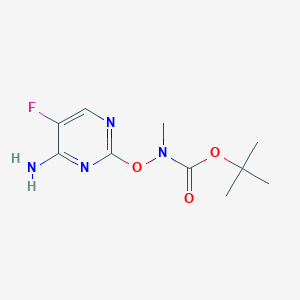
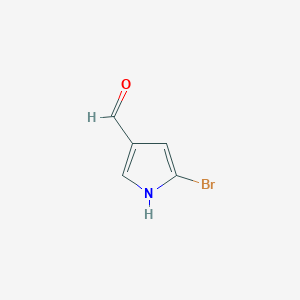
![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
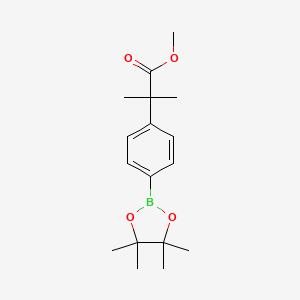
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)
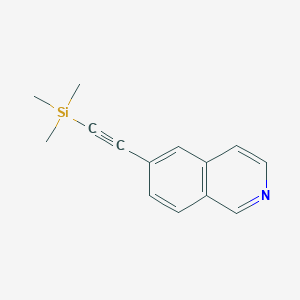
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)